molecular formula C6H3Cl3N4 B103035 2,6,8-Trichloro-7-methylpurine CAS No. 16404-16-3

2,6,8-Trichloro-7-methylpurine

Cat. No. B103035
CAS RN: 16404-16-3
M. Wt: 237.5 g/mol
InChI Key: UMASKSWPRALKCL-UHFFFAOYSA-N
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Description

2,6,8-Trichloro-7-methylpurine, also known as caffeine, is a naturally occurring stimulant that is found in coffee, tea, and other beverages. Caffeine is widely used as a psychoactive substance and has been the subject of extensive scientific research due to its effects on the central nervous system.

Scientific Research Applications

Anticancer Activity

2,6,8-Trichloro-7-methylpurine has been synthesized and tested for its anticancer activity against various human cancer cell lines, including glioblastoma, adenocarcinoma, and melanoma. The study by Kowalska, Pluta, and Latocha (2018) found that compounds with two alkynylthio groups showed more pronounced anticancer activity, with some exhibiting stronger or similar activity to cisplatin (Kowalska, Pluta, & Latocha, 2018).

Peptidomimetic Synthesis

The compound has been used in the synthesis of macrocyclic peptidomimetics. Scharn, Germeroth, Schneider-Mergener, and Wenschuh (2001) reported a novel method involving sequential SNAr reactions of this compound for assembling cyclic peptidomimetics of various sizes and chemical natures (Scharn, Germeroth, Schneider-Mergener, & Wenschuh, 2001).

Radiotracer Development

Okamura, Kikuchi, Fukushi, and Irie (2009) investigated 6-bromo-7-[(11)C]methylpurine, a derivative of this compound, as a radiotracer. Their research focused on its application in assessing the function of multidrug resistance-associated protein 1 (MRP1) in the brain, providing insights into its potential use in medical imaging (Okamura, Kikuchi, Fukushi, & Irie, 2009).

Drug Synthesis

The compound has been employed in the synthesis of various drugs. For example, Hocek, Dvořáková, and others (2004) utilized this compound in the synthesis of 6,8-disubstituted purines, which could be used for constructing libraries of modified purines (Hocek, Dvořáková, et al., 2004).

Fluorescent Probes

Lobsiger, Blaser, Sinha, Frey, and Leutwyler (2014) explored the use of 2-aminopurine, a related compound to this compound, as a fluorescent probe. They studied its fluorescence characteristics, providing valuable information for biochemical applications where 2-aminopurine is used as a probe (Lobsiger, Blaser, Sinha, Frey, & Leutwyler, 2014).

Future Directions

The compound has been used in the synthesis of purine derivatives . Future research may continue to explore its potential uses in this area.

properties

IUPAC Name

2,6,8-trichloro-7-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N4/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMASKSWPRALKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290750
Record name 2,6,8-trichloro-7-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16404-16-3
Record name NSC70891
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Record name 2,6,8-trichloro-7-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,8-trichloro-7-methyl-7H-purine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 2,6,8-Trichloro-7-methylpurine be utilized in the synthesis of potentially therapeutic molecules?

A1: this compound serves as a valuable starting material for synthesizing modified purine nucleosides with potential biological activity. Its structure allows for sequential nucleophilic substitution reactions at the 2-, 6-, and 8- positions, enabling the introduction of various substituents. [] This property is exploited to synthesize 7,8-dihydro-7-methyl-8-thioxoguanosine, an analog of the naturally occurring guanosine, exhibiting broad-spectrum antiviral activity. []

Q2: What is the significance of the sequential nucleophilic substitution reactions in this context?

A2: The sequential nucleophilic substitution on this compound is crucial for two reasons. First, it allows for the controlled introduction of specific functional groups at desired positions on the purine ring. [] This control is vital for building molecules with tailored properties. Second, this strategy facilitates the synthesis of diverse cyclic peptidomimetics. These molecules mimic the structure and function of naturally occurring peptides and hold potential as therapeutic agents. [] By utilizing this approach, researchers can synthesize a library of compounds with varying ring sizes and backbone compositions, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.

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